(2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
This compound is a benzofuran-3(2H)-one derivative characterized by:
- Substituents: A 2-fluorobenzylidene group at position 2, contributing to aromatic π-π interactions and steric effects. A 7-[(dipropylamino)methyl] side chain, introducing basicity and lipophilicity.
Its molecular formula is C₂₂H₂₃FNO₃ (calculated average mass: 368.43 g/mol). The Z-configuration of the benzylidene double bond is critical for maintaining planarity and electronic conjugation, influencing binding to biological targets .
Properties
Molecular Formula |
C22H24FNO3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C22H24FNO3/c1-3-11-24(12-4-2)14-17-19(25)10-9-16-21(26)20(27-22(16)17)13-15-7-5-6-8-18(15)23/h5-10,13,25H,3-4,11-12,14H2,1-2H3/b20-13- |
InChI Key |
NEKRBLZXRWKGBJ-MOSHPQCFSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3F)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3F)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Fluorobenzylidene Group: This step might involve a condensation reaction with a fluorobenzaldehyde derivative.
Attachment of the Dipropylamino Group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions might convert the benzofuran ring to a dihydrobenzofuran derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring or the fluorobenzylidene group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrobenzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
The compound might exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of benzofuran are often explored for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various diseases.
Industry
In the industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents at positions 2, 4, 6, and 7 (Table 1).
Table 1: Substituent and Molecular Data Comparison
Pharmacological Relevance
- Target Compound: The dipropylamino side chain may improve interaction with charged residues in receptors (e.g., G protein-coupled receptors) due to its larger hydrophobic surface area.
- Methoxy Analogs () : The 4-methoxy group could enhance solubility but reduce bioavailability due to increased polarity.
Biological Activity
The compound (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, identified by its CAS number 929457-09-0, belongs to a class of organic compounds known as benzofurans. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C22H23ClFNO3, with a molecular weight of 403.9 g/mol. The structure features a benzofuran core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClFNO3 |
| Molecular Weight | 403.9 g/mol |
| CAS Number | 929457-09-0 |
Research indicates that compounds similar to (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one may exhibit various mechanisms of action, including:
- Inhibition of Enzymes : Compounds in this class have been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are crucial in neurodegenerative diseases.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
Anticancer Activity
A study evaluated the cytotoxic effects of related benzofuran derivatives against several cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| Human Pancreatic Cancer | 0.212 |
| Human Gastric Cancer | 0.264 |
| Human Hepatic Cancer | 0.024 |
Neuroprotective Effects
Research has also focused on the neuroprotective properties of similar compounds. A notable finding was that certain derivatives increased levels of gamma-aminobutyric acid (GABA) in the brain, which could indicate potential for treating conditions like epilepsy.
Case Studies
-
Case Study on MAO Inhibition :
- A series of benzofuran derivatives were synthesized and tested for their ability to inhibit MAO-B. The lead compound demonstrated an IC50 value significantly lower than standard inhibitors, indicating strong activity.
-
Case Study on ChE Inhibition :
- In another study, compounds were evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most promising candidates showed mixed-type inhibition with favorable selectivity for AChE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
